

An In-depth Technical Guide to the Hydrophilic Properties of m-PEG11-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG11-OH*

Cat. No.: *B3116480*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG11-OH, also known as O-Methyl-undecaethylene glycol, is a monodisperse polyethylene glycol (PEG) derivative that plays a critical role in modern pharmaceutical and biotechnological applications. Its distinct hydrophilic character is central to its function, enabling the modification of therapeutic molecules to improve their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the hydrophilic properties of **m-PEG11-OH**, including quantitative data, detailed experimental protocols for characterization, and visualizations of its structure-property relationships and relevant experimental workflows.

The structure of **m-PEG11-OH**, featuring a chain of eleven ethylene glycol units, imparts significant water solubility.^[1] This property is leveraged to enhance the solubility of hydrophobic drugs, reduce immunogenicity, and prolong the circulation half-life of biologics.^[1] Understanding the precise hydrophilic nature of this molecule is therefore paramount for its effective application in drug delivery, bioconjugation, and surface modification.

Core Hydrophilic Properties of m-PEG11-OH

The hydrophilicity of a molecule can be quantified by several parameters, most notably its partition coefficient (LogP) and its water solubility. These values provide a clear indication of how a molecule will behave in aqueous and physiological environments.

Data Presentation

The following table summarizes the key physicochemical and hydrophilic properties of **m-PEG11-OH**.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₄₈ O ₁₂	--INVALID-LINK--
Molecular Weight	516.6 g/mol	--INVALID-LINK--
Calculated LogP	-2.1	--INVALID-LINK--
Water Solubility	Soluble in water	--INVALID-LINK--

The negative LogP value of -2.1 is a strong quantitative indicator of the high hydrophilicity of **m-PEG11-OH**, signifying its preferential partitioning into an aqueous phase over a lipophilic phase. While a precise numerical value for water solubility is not readily available in the literature, its classification as "soluble in water" is consistent with the properties of other short-chain polyethylene glycol monomethyl ethers, which are often miscible with water.

Experimental Protocols

Accurate determination of the hydrophilic properties of molecules like **m-PEG11-OH** is crucial for their application. The following sections detail the standard experimental methodologies for measuring the octanol-water partition coefficient (LogP) and water solubility.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the gold-standard technique for the experimental determination of LogP. It directly measures the partitioning of a solute between two immiscible liquids, typically n-octanol and water.

Materials:

- **m-PEG11-OH**

- n-Octanol (reagent grade, pre-saturated with water)
- Purified water (reagent grade, pre-saturated with n-octanol)
- Glassware: Separatory funnels or screw-cap test tubes
- Shaker or vortex mixer
- Centrifuge
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

- Preparation of Pre-saturated Solvents:
 - Mix n-octanol and water in a large vessel and shake vigorously for an extended period (e.g., 24 hours).
 - Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
- Sample Preparation:
 - Prepare a stock solution of **m-PEG11-OH** in the n-octanol-saturated water. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
- Partitioning:
 - Add a known volume of the **m-PEG11-OH** stock solution and an equal volume of the water-saturated n-octanol to a separatory funnel or screw-cap test tube.
 - Shake the mixture vigorously for a set period (e.g., 15-30 minutes) to ensure thorough mixing and partitioning of the solute.

- Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
- Sample Analysis:
 - Carefully separate the two phases.
 - Determine the concentration of **m-PEG11-OH** in both the aqueous and n-octanol phases using a suitable analytical technique. Since **m-PEG11-OH** lacks a strong chromophore, a derivatization step or an alternative detection method like refractive index detection with HPLC might be necessary.
- Calculation of LogP:
 - The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase: $P = [\text{m-PEG11-OH}]_{\text{octanol}} / [\text{m-PEG11-OH}]_{\text{water}}$
 - The LogP is the base-10 logarithm of the partition coefficient: $\text{LogP} = \log_{10}(P)$

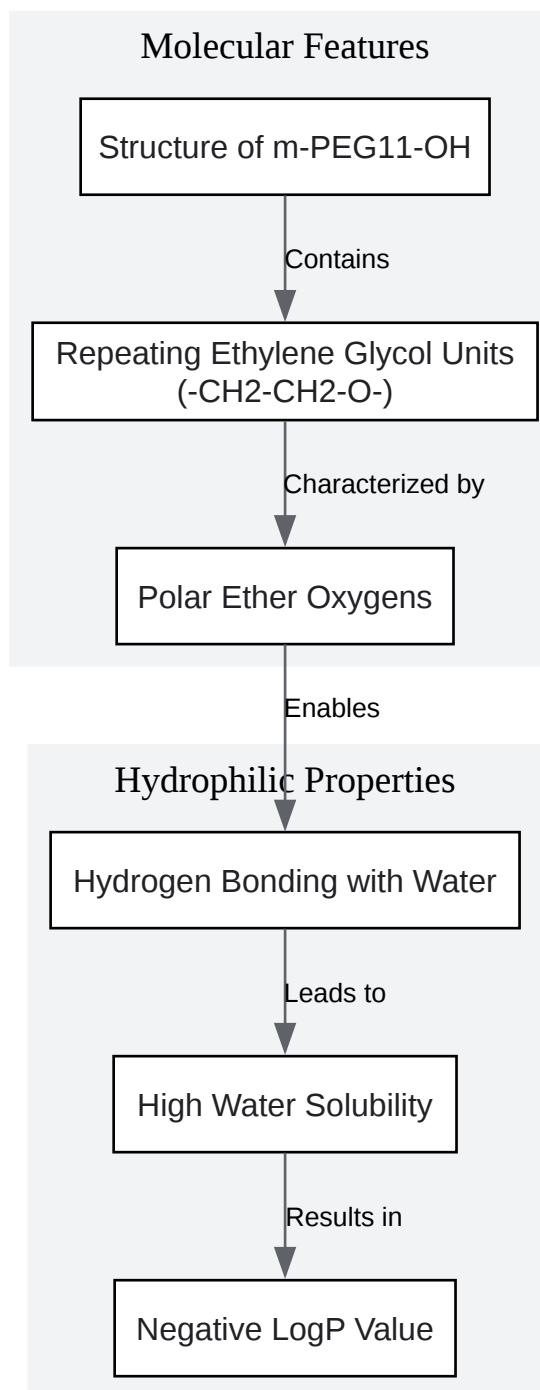
Determination of Aqueous Solubility by the Saturation Shake-Flask Method

This method determines the maximum concentration of a substance that can dissolve in water at a specific temperature.

Materials:

- **m-PEG11-OH**
- Purified water (reagent grade)
- Glass vials with screw caps
- Orbital shaker or magnetic stirrer
- Temperature-controlled environment (e.g., incubator or water bath)

- Syringe filters (e.g., 0.22 µm)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer with a suitable method, or HPLC-RI)


Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **m-PEG11-OH** to a known volume of purified water in a glass vial to create a slurry.
 - Seal the vial and place it in a temperature-controlled shaker or stirrer set to a constant temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
- Sample Preparation for Analysis:
 - Allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
- Quantification:
 - Determine the concentration of **m-PEG11-OH** in the filtered supernatant using a calibrated analytical method. For quantitative analysis of PEG in aqueous solutions without a strong UV chromophore, methods such as the modified Dragendorff reagent method followed by UV-Vis spectrophotometry can be employed. This involves a colorimetric reaction where the absorbance is proportional to the PEG concentration.
- Calculation of Solubility:
 - The determined concentration represents the aqueous solubility of **m-PEG11-OH** at the specified temperature, typically expressed in mg/mL or g/L.

Mandatory Visualizations

Relationship between PEG Chain Length and Hydrophilicity

The hydrophilicity of PEG-based molecules is directly proportional to the length of the polyethylene glycol chain. The repeating ethylene glycol units create a flexible, hydrophilic polymer that readily interacts with water molecules.

[Click to download full resolution via product page](#)

Caption: Structural basis of **m-PEG11-OH**'s hydrophilicity.

Experimental Workflow for Determining Hydrophilicity

The determination of key hydrophilic parameters such as LogP and water solubility follows a structured experimental workflow, from sample preparation to data analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for hydrophilicity determination.

Conclusion

m-PEG11-OH is a fundamentally hydrophilic molecule, a property that is central to its widespread use in drug development and biotechnology. Its high water solubility and negative LogP value are direct consequences of its polyethylene glycol structure. The experimental protocols detailed in this guide provide a framework for the accurate and reliable characterization of these crucial properties. For researchers and scientists, a thorough understanding of the hydrophilic nature of **m-PEG11-OH** is essential for the rational design of PEGylated therapeutics and other advanced biomedical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Undecaethylene glycol monomethyl ether | 114740-40-8 [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Hydrophilic Properties of m-PEG11-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3116480#m-peg11-oh-hydrophilic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com